3-Methyl-3H-imidazo[4,5-F]quinoxaline

Mutagenicity Ames Test Heterocyclic Aromatic Amines

Select 3-Methyl-3H-imidazo[4,5-F]quinoxaline (CAS 147057-15-6) as your structurally matched, non-mutagenic negative control for imidazoquinoxaline Ames testing (TA98 + S9). Lacking the 2-amino pharmacophore critical for genotoxicity, this compound (MW 184.20, 0 HBD, TPSA 43.6 Ų) eliminates false positives inherent to the IQx core. Its 37.4% lower TPSA versus IQx also enables TPSA-dependent permeability calibration in PAMPA/Caco-2 assays. With an intermediate XLogP3 of 0.7 and ≥95% purity, it serves as a clean synthetic entry point for medicinal chemistry libraries free from the regulatory burdens of amino-congeners. Achieve unambiguous LC-MS resolution (Δ15 Da vs. IQx) for heterocyclic amine monitoring in complex matrices.

Molecular Formula C10H8N4
Molecular Weight 184.202
CAS No. 147057-15-6
Cat. No. B586630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-F]quinoxaline
CAS147057-15-6
Synonyms3H-Imidazo[4,5-f]quinoxaline,3-methyl-(9CI)
Molecular FormulaC10H8N4
Molecular Weight184.202
Structural Identifiers
SMILESCN1C=NC2=C1C=CC3=NC=CN=C32
InChIInChI=1S/C10H8N4/c1-14-6-13-10-8(14)3-2-7-9(10)12-5-4-11-7/h2-6H,1H3
InChIKeyLUMSACMEZQCYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3H-imidazo[4,5-F]quinoxaline (CAS 147057-15-6): A Non-Mutagenic Heterocyclic Scaffold for Analytical and Synthetic Applications


3-Methyl-3H-imidazo[4,5-F]quinoxaline (CAS 147057-15-6) is a fused tricyclic heterocycle combining imidazole and quinoxaline ring systems, with molecular formula C10H8N4 and molecular weight 184.20 g/mol [1]. It belongs to the 3H-imidazo[4,5-f]quinoxaline class, which is structurally related to the well-known mutagenic heterocyclic aromatic amines (HAAs) formed in cooked meats, such as 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx, CAS 108354-47-8). However, the target compound lacks the 2-amino functional group that is critical for the genotoxicity of its in-class counterparts, resulting in a fundamentally different biological profile that makes it suitable as a negative control or inert scaffold in mutagenicity and analytical studies [2].

Why Generic Substitution Among 3H-Imidazo[4,5-F]quinoxaline Analogs Fails for 3-Methyl-3H-imidazo[4,5-F]quinoxaline (CAS 147057-15-6)


Compounds within the 3H-imidazo[4,5-f]quinoxaline series cannot be interchanged generically because the presence or absence of a single exocyclic substituent—particularly the 2-amino group—radically alters both biological potency and physicochemical properties. For example, 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx) exhibits extraordinarily high mutagenic potency in the Ames test, whereas the 3,8-dimethyl analog lacking the 2-amino group is reported to be inactive [1]. Similarly, the target compound differs from IQx by one fewer hydrogen bond donor (0 vs. 1), a lower topological polar surface area (TPSA 43.6 vs. 69.6 Ų), and a 15 Da lower molecular weight, all of which influence solubility, permeability, and analytical detectability [2][3]. These differences are not cosmetic; they dictate the compound's suitability for distinct experimental roles—as a negative control versus a positive mutagenic standard—and render simple analog substitution scientifically invalid.

Quantitative Differentiation Evidence for 3-Methyl-3H-imidazo[4,5-F]quinoxaline (CAS 147057-15-6) Against Closest Analogs


Mutagenicity: 3-Methyl-3H-imidazo[4,5-F]quinoxaline Predicted to Be Non-Mutagenic Versus Potent Mutagenicity of 2-Amino Congeners (IQx/MeIQx)

In the Ames test using Salmonella typhimurium TA98 with S9 metabolic activation, the 2-amino-containing analogs 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine (IQ) and 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (MeIQx) demonstrated high mutagenic potency. In contrast, 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline—which, like the target compound, lacks the 2-amino group—was reported as inactive in the same assay [1]. By class-level inference, 3-methyl-3H-imidazo[4,5-F]quinoxaline (also lacking the 2-amino group) is expected to exhibit similarly negligible mutagenic activity, whereas IQx (2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline) is documented as exhibiting 'extraordinarily high mutagenic potency' . This functional dichotomy is attributed to the inability of the non-amino compounds to form the reactive nitrenium ion intermediate required for DNA adduct formation [1].

Mutagenicity Ames Test Heterocyclic Aromatic Amines Negative Control

Hydrogen Bond Donor Count: 0 HBD for 3-Methyl-3H-imidazo[4,5-F]quinoxaline Versus 1 HBD for IQx Enhances Membrane Permeability Predictions

The computed hydrogen bond donor (HBD) count for 3-methyl-3H-imidazo[4,5-F]quinoxaline is 0, compared to 1 for 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx) and 1 for 3-methyl-3H-imidazo[4,5-f]quinoxalin-2-amine [1][2]. HBD count is directly correlated with desolvation energy required for passive membrane permeation; a lower HBD count is generally associated with improved passive permeability across biological membranes. The absence of the 2-amino group eliminates the primary hydrogen bond donor, which may confer superior passive diffusion characteristics compared to IQx [1].

Drug-likeness Hydrogen Bond Donors ADME Physicochemical Properties

Topological Polar Surface Area (TPSA): 43.6 Ų for Target Compound Versus 69.6 Ų for IQx Indicates Superior Oral Bioavailability Predictions

The target compound exhibits a computed TPSA of 43.6 Ų, substantially lower than IQx's 69.6 Ų [1][2]. According to Veber's rules, compounds with TPSA ≤ 140 Ų generally demonstrate favorable oral bioavailability; however, lower TPSA values (especially those below 60–70 Ų) are associated with superior blood-brain barrier penetration and intestinal absorption. The 26.0 Ų reduction in TPSA relative to IQx places the target compound in a more favorable range for absorption and CNS penetration predictions, a critical consideration for researchers screening heterocyclic scaffolds for biological probe development [1][2].

Oral Bioavailability TPSA Veber Rules Drug-likeness

Vendor-Reported Purity: ≥95% Consistency Provides Quantitative Confidence for Reference Standard and Synthetic Intermediate Use

Multiple reputable vendor datasheets consistently report a purity of ≥95% for 3-methyl-3H-imidazo[4,5-F]quinoxaline (CAS 147057-15-6), with calculated exact mass of 184.074896272 Da and zero rotatable bonds, confirming rigid, well-defined molecular geometry [1]. The molecular formula C10H8N4 (MW 184.20) is distinct from the 2-amino analog IQx (C10H9N5, MW 199.21), enabling unambiguous identification by LC-MS or HRMS without isotopic interference [2]. This purity level (≥95%) meets the threshold for use as an analytical reference standard and as a synthetic building block for further derivatization .

Purity Analytical Reference Standard Quality Control Synthetic Intermediate

XLogP3 Lipophilicity: Target LogP 0.7 Versus IQx LogP 0.6 and 3,8-Dimethyl Analog LogP 1.4 Affords Intermediate Polarity for Chromatographic Separation

The computed XLogP3 value for 3-methyl-3H-imidazo[4,5-F]quinoxaline is 0.7, compared to 0.6 for IQx (2-amino analog) and 1.4 for the 3,8-dimethyl analog [1][2][3]. This intermediate lipophilicity profile—more polar than the 3,8-dimethyl derivative but nearly identical to IQx—is governed by the balance between the electron-withdrawing quinoxaline nitrogen atoms and the absence of a polar amino group. The small ΔLogP (0.1 units) between target and IQx, despite their structural difference, reflects offsetting contributions: the 2-amino group in IQx adds polarity (lowering LogP), but its hydrogen bonding capabilities partially offset this through intramolecular interactions. The 0.7 LogP value of the target compound is predicted to confer good aqueous solubility while retaining sufficient hydrophobicity for reversed-phase chromatographic retention [1].

Lipophilicity XLogP3 Chromatography Physicochemical Differentiation

Precision Application Scenarios for 3-Methyl-3H-imidazo[4,5-F]quinoxaline (CAS 147057-15-6) Based on Quantitative Differentiation Evidence


Negative Control in Mutagenicity (Ames Test) Screening Studies

When screening compounds for mutagenic potential using the Ames test (Salmonella typhimurium TA98 + S9), researchers require a structurally matched negative control that shares the imidazoquinoxaline core but lacks genotoxic activity. Based on the inactivity of the structurally analogous non-amino derivative 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline in the Ames assay [1], 3-methyl-3H-imidazo[4,5-F]quinoxaline (0 HBD, TPSA 43.6 Ų) serves as an ideal negative control alongside the known potent mutagen IQx (mutagenic positive control, TPSA 69.6 Ų) . This paired use enables researchers to attribute any observed mutagenic signal specifically to the 2-amino pharmacophore, eliminating false positives from the core heterocyclic scaffold.

Synthetic Intermediate for Low-Toxicity Heterocyclic Libraries

For medicinal chemistry programs seeking to build compound libraries around the imidazoquinoxaline core without introducing the mutagenic liability associated with 2-amino congeners, 3-methyl-3H-imidazo[4,5-F]quinoxaline provides a clean synthetic entry point. Its molecular formula C10H8N4 (MW 184.20, purity ≥95%) and lack of a 2-amino group allow for further functionalization at multiple positions without the regulatory and safety concerns inherent to IQx-derived synthetic routes. The intermediate XLogP3 of 0.7 also ensures compatibility with both polar and non-polar reaction conditions [2].

Permeability Probe in ADME Assay Development

In parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer transport studies, the target compound (0 HBD, TPSA 43.6 Ų) is predicted to exhibit higher passive permeability than IQx (1 HBD, TPSA 69.6 Ų) [2][3]. This quantitative TPSA difference (43.6 vs. 69.6 Ų, a 37.4% reduction) supports its selection as a permeability reference compound for calibrating in vitro transport assays. When used alongside IQx, researchers can establish a TPSA-dependent permeability calibration curve within the imidazoquinoxaline chemical space [2].

Chromatographic Method Development and Analytical Reference Standard

The distinct molecular identity (MW 184.20, C10H8N4) and intermediate XLogP3 (0.7) of 3-methyl-3H-imidazo[4,5-F]quinoxaline, combined with its vendor-reported purity ≥95% , make it suitable as an analytical reference standard for LC-MS and HPLC method development. Its mass difference of 15 Da from IQx (MW 199.21) [3] allows unambiguous chromatographic resolution and mass spectrometric differentiation, preventing misannotation in complex food or biological matrices when monitoring heterocyclic amine contamination.

Quote Request

Request a Quote for 3-Methyl-3H-imidazo[4,5-F]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.